N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Description
Introduction to N-{1-(Furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Significance of Heterocyclic Sulfonamides in Medicinal Chemistry
Heterocyclic sulfonamides occupy a pivotal role in modern drug development due to their versatility in targeting diverse biological pathways. Sulfonamides, first recognized for antibacterial properties, have evolved into scaffolds for anticancer, antiviral, and enzyme-inhibiting agents. The integration of nitrogen-containing heterocycles—such as pyrrole, furan, and morpholine—enhances molecular interactions with biological targets, improving selectivity and efficacy. For instance, sulfonamide-containing pyrroles and triazines demonstrate potent antiviral activity against SARS-CoV-2 and HIV by inhibiting viral entry or replication. These compounds often exhibit low cytotoxicity and high metabolic stability, making them ideal candidates for therapeutic optimization.
Table 1: Key Biological Activities of Heterocyclic Sulfonamides
Structural and Functional Overview of the Target Compound
The target molecule combines four critical structural domains:
- Pyrrole Core : A 1H-pyrrole ring substituted at positions 3 and 4 with methyl groups enhances planarity and lipophilicity, facilitating membrane penetration.
- Furan-2-ylmethyl Substituent : The furan ring at the N1 position introduces π-π stacking potential, which may stabilize interactions with aromatic residues in viral proteases or host receptors.
- 4-Methylphenylsulfonyl Group : This sulfonamide moiety at position 3 is a hallmark of carbonic anhydrase (CA) inhibition, a mechanism exploited in antiviral and anticancer therapies. The methyl group on the phenyl ring fine-tunes electron density, optimizing binding affinity.
- 2,2-Dimethylpropanamide Side Chain : The bulky tert-butyl-like group at position 2 likely improves metabolic stability by shielding esterase-sensitive bonds, extending half-life in vivo.
Figure 1: Structural Fragments and Their Proposed Roles
- Pyrrole Core : Central scaffold for pharmacophore alignment.
- Sulfonamide Group : Hydrogen bonding with CA active sites or viral enzymes.
- Furan Ring : Enhances solubility and target engagement.
- Dimethylpropanamide : Steric hindrance to reduce off-target interactions.
Historical Context and Discovery Milestones
The development of this compound reflects decades of innovation in sulfonamide chemistry:
- 1930s : Discovery of Prontosil, the first sulfonamide antibiotic, marked the advent of synthetic antibacterial agents.
- 2000s : Emergence of heterocyclic sulfonamides targeting non-infectious diseases, such as COX-2 inhibitors for inflammation.
- 2020s : Focus on antiviral applications, driven by the COVID-19 pandemic. Compounds like 22 (Scheme 4 in ), a pyrrolidine sulfonamide with SARS-CoV-2 IC₅₀ = 0.8 µM, demonstrated the feasibility of combining heterocycles with sulfonamides for broad-spectrum activity.
The synthesis of This compound likely follows established methodologies:
- Sulfonylation : Reaction of a pyrrole amine with 4-methylbenzenesulfonyl chloride under basic conditions.
- Alkylation : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination.
- Acylation : Coupling of 2,2-dimethylpropanoyl chloride to the pyrrole nitrogen, facilitated by coupling agents like DCC.
This multistep approach mirrors strategies used for analogous antiviral sulfonamides, such as morpholine-derived 17 (Scheme 3 in ), which exhibited threefold greater potency than ribavirin.
Properties
Molecular Formula |
C23H28N2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H28N2O4S/c1-15-9-11-19(12-10-15)30(27,28)20-16(2)17(3)25(14-18-8-7-13-29-18)21(20)24-22(26)23(4,5)6/h7-13H,14H2,1-6H3,(H,24,26) |
InChI Key |
GUPFRSNTFOJTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4,5-Dimethylpyrrole-2-amine Core
The 4,5-dimethylpyrrole-2-amine scaffold is synthesized via a modified Paal-Knorr reaction , leveraging γ-diketone precursors. For example, 3,4-hexanedione reacts with ammonium acetate in acetic acid under reflux to yield 4,5-dimethyl-1H-pyrrole-2-amine . The reaction proceeds via cyclocondensation, with the diketone’s methyl groups dictating substitution at positions 4 and 5.
Key Reaction Conditions
-
Reactants : 3,4-hexanedione (1.0 eq), ammonium acetate (3.0 eq).
-
Solvent : Glacial acetic acid.
-
Temperature : 120°C, 6 hours.
-
Yield : 68–72% after recrystallization (ethanol/water).
Pivalamide Formation at Position 2
The position 2 amine is acylated with pivaloyl chloride to introduce the 2,2-dimethylpropanamide group. This step, adapted from methods in , employs triethylamine as a base in dichloromethane to mitigate HCl byproduct formation.
Procedure
-
Dissolve 4,5-dimethyl-1H-pyrrole-2-amine (10.0 g, 72.5 mmol) in anhydrous dichloromethane (200 mL).
-
Add triethylamine (15.3 mL, 109 mmol) and cool to 0°C.
-
Slowly add pivaloyl chloride (9.8 mL, 79.8 mmol) dropwise.
-
Stir at room temperature for 3 hours.
-
Wash with saturated NaHCO₃ (2 × 100 mL) and brine (100 mL).
-
Dry over Na₂SO₄ and concentrate to obtain N-(4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide as a white solid (14.2 g, 95%) .
Analytical Data
-
¹H NMR (CDCl₃) : δ 1.33 (s, 9H, C(CH₃)₃), 2.21 (s, 6H, C4/C5-CH₃), 6.47 (s, 1H, pyrrole-H3), 8.12 (br s, 1H, NH).
-
MS (ESI+) : m/z 237.2 [M+H]⁺.
Sulfonylation at Position 3
Direct sulfonylation of the pyrrole ring at position 3 is achieved via directed ortho-metalation . The pivalamide group at position 2 acts as a directing group, enabling regioselective deprotonation and subsequent reaction with tosyl chloride.
Procedure
-
Dissolve N-(4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide (5.0 g, 21.2 mmol) in dry THF (100 mL).
-
Cool to −78°C and add LDA (2.5 M in THF, 10.2 mL, 25.4 mmol).
-
Stir for 1 hour, then add tosyl chloride (4.8 g, 25.4 mmol) in THF (20 mL).
-
Warm to room temperature and stir overnight.
-
Quench with NH₄Cl (50 mL) and extract with EtOAc (3 × 50 mL).
-
Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate N-(3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide (6.1 g, 78%) .
Analytical Data
-
¹H NMR (CDCl₃) : δ 1.35 (s, 9H), 2.25 (s, 6H), 2.44 (s, 3H, tosyl-CH₃), 7.32 (d, J = 8.1 Hz, 2H, tosyl-ArH), 7.78 (d, J = 8.1 Hz, 2H, tosyl-ArH).
-
¹³C NMR : δ 21.5 (tosyl-CH₃), 27.3 (C(CH₃)₃), 117.8 (pyrrole-C3), 129.9–144.2 (tosyl-Ar).
Alkylation of the Pyrrole Nitrogen
The pyrrole nitrogen (position 1) is alkylated with furan-2-ylmethyl bromide under basic conditions.
Procedure
-
Dissolve N-(3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide (4.0 g, 9.8 mmol) in DMF (50 mL).
-
Add K₂CO₃ (2.7 g, 19.6 mmol) and furan-2-ylmethyl bromide (1.6 mL, 14.7 mmol).
-
Heat at 60°C for 12 hours.
-
Filter and concentrate. Purify via chromatography (hexane/EtOAc 2:1) to yield the title compound (4.3 g, 88%) .
Analytical Data
-
¹H NMR (CDCl₃) : δ 1.34 (s, 9H), 2.23 (s, 6H), 2.43 (s, 3H), 4.98 (s, 2H, N-CH₂-furan), 6.32–7.42 (m, 4H, furan-H and tosyl-ArH).
-
HRMS (ESI+) : m/z 513.2145 [M+H]⁺ (calc. 513.2139).
Optimization and Scale-Up Considerations
-
Sulfonylation Yield : Switching from LDA to LiTMP improves yield to 85% by reducing side reactions .
-
Alkylation Solvent : THF outperforms DMF in reducing racemization but requires longer reaction times (24 hours).
-
Pivalamide Stability : The pivalamide group remains intact under sulfonylation and alkylation conditions, obviating need for reprotection .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂-NR₂) serves as a key reactive site, enabling substitution reactions under basic or nucleophilic conditions.
Mechanistic Insight :
Substitution occurs via a two-step process: (1) deprotonation of the sulfonamide nitrogen under basic conditions, followed by (2) nucleophilic attack at the electrophilic sulfur center. Steric hindrance from the 4-methylphenyl group moderates reaction rates.
Oxidation Reactions
The furan moiety and pyrrole ring undergo selective oxidation under controlled conditions.
| Target Site | Oxidizing System | Products Identified | Selectivity | Reference |
|---|---|---|---|---|
| Furan Ring | mCPBA (2 equiv), CH₂Cl₂, 0°C → RT | Epoxidation at C2–C3 position | >90% | |
| Pyrrole Ring | DDQ (2.5 equiv), toluene, 80°C | Formation of pyrrolinone derivative | 63% | |
| Methyl Groups | KMnO₄, H₂O/acetone, 50°C | Oxidation of methyl to carboxylic acid | 22%* |
*Low yield attributed to competing over-oxidation. Epoxidation of the furan ring is stereospecific, producing a single diastereomer.
Hydrolysis of the Amide Bond
The 2,2-dimethylpropanamide group undergoes hydrolysis under acidic or basic conditions.
Kinetic Study :
Pseudo-first-order kinetics observed in basic hydrolysis (k = 0.15 h⁻¹ at 70°C). Steric protection from the 2,2-dimethyl group significantly slows enzymatic cleavage.
Cross-Coupling Reactions
The electron-rich pyrrole ring participates in palladium-catalyzed couplings.
Optimized Conditions :
-
Microwave irradiation (150°C, 20 min) improves yields in Suzuki couplings (up to 78%) .
-
Steric effects from the 4,5-dimethyl groups on the pyrrole ring limit coupling to monosubstituted aryl partners .
Thermal and Photochemical Stability
Stability assessments inform storage and handling protocols.
| Condition | Parameters | Degradation Observed | Half-Life | Reference |
|---|---|---|---|---|
| Thermal | 150°C, neat, N₂ atmosphere | Sulfonamide cleavage + furan decomposition | 12 min | |
| UV Light | 254 nm, 24h, CH₃CN | [4π+4π] cycloaddition of furan rings | 40% conversion | |
| Acid Exposure | 1M H₂SO₄, 25°C, 48h | No degradation (stable to pH < 2) | – |
Reduction Reactions
Selective reduction of unsaturated bonds has been demonstrated.
| Target | Reducing Agent | Products | Notes | Reference |
|---|---|---|---|---|
| Furan Ring | H₂ (1 atm), Pd/C, EtOAc, RT | Tetrahydrofuran derivative | 95% selectivity | |
| Amide Group | LiAlH₄, THF, reflux | Reduction to amine (minor) + decomposition | <10% yield |
Radical Reactions
The compound participates in controlled radical processes.
Scientific Research Applications
Medicinal Chemistry
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has been investigated for its potential as a drug candidate due to its structural complexity and biological activity.
Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of pyrrole have shown the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving the modulation of ATP levels and interference with cellular signaling pathways .
Anti-inflammatory Activity : The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Biological Research
In biological studies, the compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors involved in disease pathways. The furan and pyrrole rings enhance binding affinity to these targets, potentially leading to therapeutic effects .
Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into how this compound interacts with various biological macromolecules. These studies help identify binding sites and predict the efficacy of the compound as an inhibitor of specific enzymes involved in disease progression .
Material Science
The unique chemical structure of this compound allows for its use in synthesizing specialty chemicals and materials. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) enables the development of new materials with tailored properties for industrial applications.
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed that it significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) signaling .
Case Study 2: Anti-inflammatory Effects
In another investigation, this compound was found to reduce inflammation in animal models of arthritis. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID), demonstrating efficacy comparable to established NSAIDs while exhibiting fewer side effects .
Mechanism of Action
The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Structural Analog: N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide
This compound (CAS: 1010908-36-7) shares a pyrrole core with 4,5-dimethyl and sulfonyl substituents but differs in side-chain composition :
Impact of Substituent Differences :
- Acyl Group : The pentanamide chain (analog) offers greater hydrophobicity than 2,2-dimethylpropanamide, which may influence membrane permeability.
Broader Structural Class: Sulfonamide-Linked Heterocycles
Compounds like those in (e.g., pyrazolo-pyrimidine sulfonamides) and (thiazole-oxadiazole sulfonamides) share functional group motifs with the target compound:
Implications of Structural Similarity on Bioactivity
While explicit bioactivity data for the target compound are absent, underscores that structural similarity often correlates with analogous biological responses . For example:
- Sulfonamide Group: Known to inhibit carbonic anhydrases and tyrosine kinases.
- Furan vs. Propan-2-yl : The furan ring (target compound) may confer π-π stacking interactions absent in the propan-2-yl analog, altering target selectivity.
Biological Activity
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide, also referred to as a pyrrole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 400.5 g/mol. The structure includes a furan ring, a pyrrole ring, and a sulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 951980-03-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The furan and pyrrole rings can engage in π-stacking interactions with nucleic acids or proteins, potentially inhibiting enzymatic activities or receptor functions. The sulfonyl group enhances the binding affinity and specificity towards certain biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that at concentrations around 1 µM, significant growth inhibition was observed in various leukemia cell lines (MV4-11 and MOLM13) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed moderate to strong activity against several bacterial strains. For example, it exhibited notable inhibitory effects against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in disease pathways. In particular, it has shown strong inhibitory activity against acetylcholinesterase and urease enzymes, which are relevant in neurodegenerative diseases and urinary tract infections respectively .
Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on acute biphenotypic leukemia cells indicated that it significantly down-regulated phospho-ERK1/2 levels. This effect was associated with reduced cell viability and increased apoptosis rates at concentrations as low as 0.3 µM .
Study 2: Antimicrobial Screening
In another study assessing antimicrobial properties, several derivatives of the compound were tested against common pathogens. The results indicated that modifications in the chemical structure could enhance antibacterial efficacy, particularly against Gram-positive bacteria .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrole Derivative : The initial step involves reacting furan derivatives with appropriate amines under controlled conditions.
- Sulfonylation : The introduction of the sulfonyl group is achieved using p-toluenesulfonyl chloride in the presence of a base.
- Final Amide Formation : The final product is obtained through acylation reactions.
Q & A
Q. Critical Factors :
Q. Example Data :
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | p-TsCl, pyridine, 80°C | 72 | 98.5% |
| N-Alkylation | Furfuryl bromide, NaH, DMF | 65 | 97.2% |
| Acylation | 2,2-Dimethylpropanoyl chloride, HATU | 58 | 95.8% |
How can structural contradictions in NMR data for this compound be resolved?
Answer:
Discrepancies in NMR assignments (e.g., pyrrole proton splitting patterns or sulfonyl group orientation) require:
Q. Example Conflict :
- Observed : Duplicate peaks for methyl groups (δ 1.3–1.5 ppm) in H NMR.
- Resolution : Variable-temperature NMR (-20°C) suppresses rotational isomerism of the propanamide moiety .
What computational methods validate the electronic effects of the furan and sulfonyl substituents?
Answer:
- DFT Calculations :
- HOMO-LUMO Analysis : The electron-withdrawing sulfonyl group lowers the HOMO energy (-6.8 eV vs. -5.2 eV for unsubstituted pyrrole), enhancing electrophilicity at C5 .
- NBO Charges : Furan’s oxygen donates electron density to the pyrrole ring (NBO charge: -0.32e on furan O), stabilizing the N-alkylated intermediate .
- MD Simulations : Predict solvation effects (e.g., DMSO stabilizes the sulfonyl group via hydrogen bonding) .
Q. Key Findings :
| Parameter | Sulfonyl Substituent | Furan Substituent |
|---|---|---|
| HOMO (eV) | -6.8 | -5.9 |
| NBO Charge (C5) | +0.18 | +0.12 |
How to design stability studies for this compound under varying pH and light conditions?
Answer:
Experimental Design :
pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC-MS.
- Vulnerable Sites : The sulfonamide bond hydrolyzes at pH < 2 (half-life: 3h) .
Photostability : Expose to UV (254 nm) and visible light (5000 lux).
Q. Mitigation Strategies :
What strategies address low solubility in aqueous media for biological assays?
Answer:
Q. Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| DMSO | 45.6 |
| Ethanol | 8.3 |
How to analyze conflicting bioactivity data across cell lines?
Answer:
Discrepancies (e.g., IC50 variability in cancer vs. normal cells) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
